molecular formula C18H21N3O2S B5851097 N,N-diethyl-4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide

N,N-diethyl-4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide

Cat. No.: B5851097
M. Wt: 343.4 g/mol
InChI Key: GVFSWTNKQXYKBZ-UHFFFAOYSA-N
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Description

N,N-diethyl-4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide is a complex organic compound that features a unique structure combining an imidazo[1,2-a]pyridine moiety with a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide typically involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. The reaction can be carried out in solvents such as toluene or ethyl acetate, often promoted by reagents like iodine (I2) and tert-butyl hydroperoxide (TBHP). The reaction conditions are generally mild and metal-free, making the process environmentally friendly .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like TBHP.

    Reduction: Reduction reactions can be carried out using hydrogenation or other reducing agents.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: TBHP in toluene or ethyl acetate.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzenesulfonamide moiety.

Scientific Research Applications

N,N-diethyl-4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-diethyl-4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide
  • N-(pyridin-2-yl)amides
  • 3-bromoimidazo[1,2-a]pyridines

Uniqueness

N,N-diethyl-4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

N,N-diethyl-4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-4-21(5-2)24(22,23)16-9-7-15(8-10-16)17-13-20-12-14(3)6-11-18(20)19-17/h6-13H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVFSWTNKQXYKBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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